molecular formula C12H19NO3 B2679965 Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2411276-75-8

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2679965
CAS No.: 2411276-75-8
M. Wt: 225.288
InChI Key: UWVXNPAPYWAJKE-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound with a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of interest in various fields of research due to its potential biological activity and its role as a building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction forms the tert-butyl ester derivative, which is the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying specific biological interactions.

Properties

IUPAC Name

tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVXNPAPYWAJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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